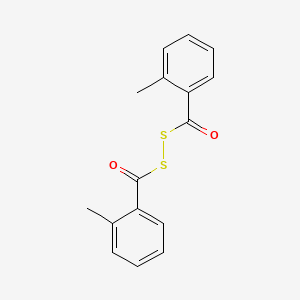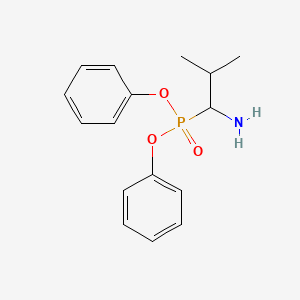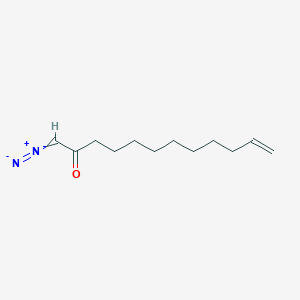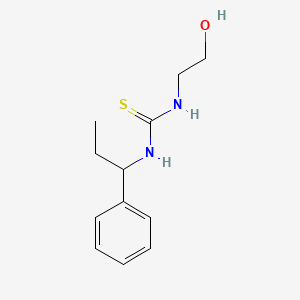
N-(2-Hydroxyethyl)-N'-(1-phenylpropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea is a thiourea derivative known for its unique chemical properties and potential applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea typically involves the reaction of 1-phenylpropylamine with thiourea in the presence of an appropriate solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may produce various alkyl or acyl derivatives.
Applications De Recherche Scientifique
Chemistry
N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea is studied for its potential as a ligand in coordination chemistry, where it can form complexes with various metal ions.
Biology
In biological research, thiourea derivatives are investigated for their potential antimicrobial, antiviral, and anticancer activities. N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea may exhibit similar properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific biological targets makes it a promising lead compound.
Industry
In the industrial sector, N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea may be used as an intermediate in the synthesis of other valuable chemicals. Its unique properties also make it suitable for applications in materials science and catalysis.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydroxyethyl)-N’-phenylthiourea
- N-(2-Hydroxyethyl)-N’-(2-phenylethyl)thiourea
- N-(2-Hydroxyethyl)-N’-(3-phenylpropyl)thiourea
Uniqueness
N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea is unique due to its specific structural features, such as the 1-phenylpropyl group, which may confer distinct chemical and biological properties compared to other thiourea derivatives. Its unique structure may lead to different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
74548-42-8 |
|---|---|
Formule moléculaire |
C12H18N2OS |
Poids moléculaire |
238.35 g/mol |
Nom IUPAC |
1-(2-hydroxyethyl)-3-(1-phenylpropyl)thiourea |
InChI |
InChI=1S/C12H18N2OS/c1-2-11(10-6-4-3-5-7-10)14-12(16)13-8-9-15/h3-7,11,15H,2,8-9H2,1H3,(H2,13,14,16) |
Clé InChI |
MEHCFQPHPZCGKI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)NC(=S)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


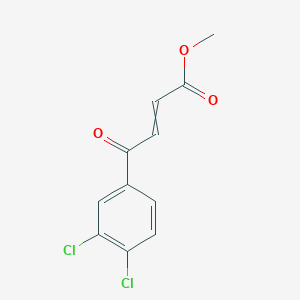
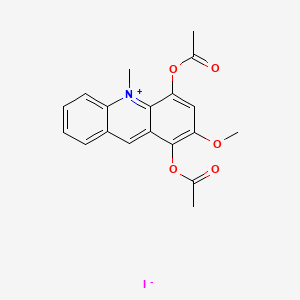

![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)
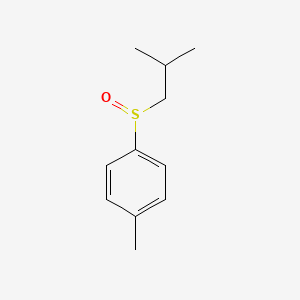
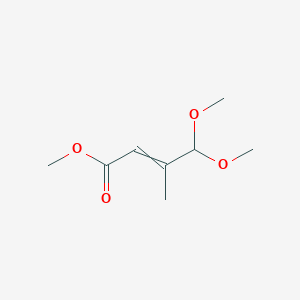
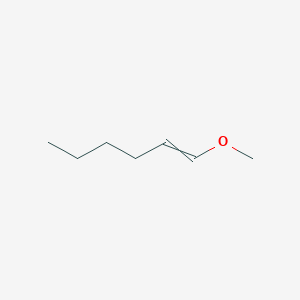
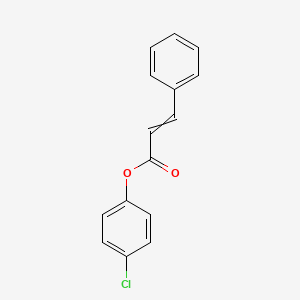
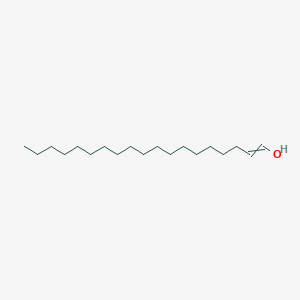

![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)
